N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide (AMP-IPB) is a chemical compound with a wide range of applications in the scientific research field. It is a useful tool for researchers to study the biochemical and physiological effects of compounds on cells and organisms, as well as their potential therapeutic applications. The compound has been used in a variety of different studies, including those related to cancer, inflammation, and neurological disorders.
Scientific Research Applications
Neurotropic and Psychotropic Properties : A study by Podolsky, Shtrygol’, and Zubkov (2017) investigated the psycho- and neurotropic properties of novel compounds related to N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide. They found specific sedative effects and considerable anti-amnesic activity in certain derivatives, highlighting their potential in neuropsychiatric research (Podolsky, Shtrygol’, & Zubkov, 2017).
Antioxidant Activity and Electrochemical Properties : Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, highlighting their capacity as powerful antioxidants. This research is significant in understanding the free radical scavenging activity of these compounds (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Antiviral Activity : Xingyue Ji and colleagues (2013) synthesized a series of N-phenylbenzamide derivatives and assessed their anti-EV 71 activities. They identified a compound with low micromolar concentrations effective against EV 71 strains, suggesting potential in antiviral drug development (Ji et al., 2013).
Anticonvulsant Properties : Robertson et al. (1991) synthesized a major metabolite of ameltolide, a potent anticonvulsant, from the 4-aminobenzamide class. Their findings demonstrate the importance of certain structural modifications in enhancing anticonvulsant potency (Robertson et al., 1991).
Antitumor Properties : Chua et al. (2000) examined 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495), a candidate antitumor agent, and its metabolites for selective antitumor activity against human-derived tumor cell lines. They highlighted the role of selective metabolism in its antitumor profile (Chua et al., 2000).
Bactericidal Activity : Zadrazilova et al. (2015) studied the bactericidal activity of substituted benzamides against MRSA, finding significant bactericidal effects in certain compounds, which points to potential applications in antibacterial therapies (Zadrazilova et al., 2015).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)21-16-10-5-4-7-13(16)17(20)19-15-9-6-8-14(18)12(15)3/h4-11H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDLGMVPOLPSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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